molecular formula C5H10BrNO2 B125431 N-(2-Bromoethyl)urethane CAS No. 7452-78-0

N-(2-Bromoethyl)urethane

Cat. No.: B125431
CAS No.: 7452-78-0
M. Wt: 196.04 g/mol
InChI Key: BESCFIAGVMCBAI-UHFFFAOYSA-N
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Description

Ethyl N-(2-bromoethyl)carbamate is an organic compound containing both carbamate and alkyl bromide functionalities. It is a valuable synthetic intermediate in organic chemistry research, especially for developing novel compounds with potential biological activity.

Preparation Methods

Ethyl N-(2-bromoethyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by extraction with ethyl acetate and purification .

Chemical Reactions Analysis

Ethyl N-(2-bromoethyl)carbamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(2-bromoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)urethane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological molecules. This property makes it useful in the study of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Ethyl N-(2-bromoethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but with a tert-butyl group instead of an ethyl group.

    2-(Boc-amino)ethyl bromide: Contains a Boc-protective group and is used in peptide synthesis

These compounds share similar reactivity and applications but differ in their specific functional groups and protective groups, which can influence their reactivity and suitability for different applications.

Biological Activity

N-(2-Bromoethyl)urethane is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is a bromoalkyl urethane derivative, which allows for diverse chemical reactivity. Its structure can facilitate the formation of carbamate derivatives, which may exhibit enhanced biological activities compared to the parent compound. The compound's CAS number is 7452-78-0.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylating Agent : The bromoethyl moiety can act as an alkylating agent, potentially interacting with nucleophiles in biological systems, including DNA and proteins.
  • Antimicrobial Properties : Studies have indicated that modifications of urethane compounds can result in antimicrobial activity, which may be relevant in the development of new antimicrobial agents.

Antimicrobial Activity

Research has shown that derivatives of urethane compounds can possess significant antimicrobial properties. For example, modifications involving this compound have been linked to enhanced antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundAntibacterial ActivityMechanism
This compound derivativeSignificantDisruption of bacterial cell walls

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may also show selective toxicity towards malignant cells compared to normal cells.

Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)15Moderate cytotoxicity
MCF-7 (breast cancer)20Selective toxicity

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that polyurethane membranes modified with thymol exhibited significant antibacterial activity. Although not directly testing this compound, the principles of modification suggest potential pathways for enhancing antibacterial properties through similar structural modifications .
  • Cytotoxicity Against Cancer Cells :
    In a recent investigation, various urethane derivatives were screened for their cytotoxic effects on different cancer cell lines. The findings indicated promising results for certain derivatives, suggesting that this compound could be a candidate for further development in anticancer therapies .
  • Environmental Impact :
    The U.S. Environmental Protection Agency (EPA) has evaluated the environmental toxicity and persistence of various flame retardants, including those derived from urethane compounds. While specific data on this compound is limited, its classification as a potential flame retardant raises questions about its long-term environmental impact .

Properties

IUPAC Name

ethyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCFIAGVMCBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301670
Record name ethyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7452-78-0
Record name NSC145420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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